(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
This compound is a complex heterocyclic molecule with a thiazole-triazole fused ring system. Its chemical structure consists of a furan ring, a thiazole ring, and a triazole ring, all connected through various functional groups. The compound’s systematic name is quite a mouthful, but let’s break it down:
- The furan ring contributes aromaticity and reactivity.
- The thiazole ring contains a sulfur atom and a nitrogen atom, making it an important pharmacophore.
- The triazole ring is another five-membered heterocycle with three nitrogen atoms.
Preparation Methods
Synthetic Routes:
Heterocyclization Approach:
Multicomponent Reactions (MCRs):
Industrial Production:
- While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the furan or thiazole ring, leading to various derivatives.
Reduction: Reduction of the triazole ring could yield different analogs.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Common Reagents: Reagents like hydrazine, sodium borohydride, and various oxidants are relevant.
Major Products: These reactions can yield diverse products, including derivatives with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent due to its heterocyclic scaffold.
Biological Studies: The compound’s interactions with enzymes, receptors, or DNA are of interest.
Materials Science: Its unique structure may find applications in materials, such as organic semiconductors.
Mechanism of Action
Target Identification: Investigate which cellular components (enzymes, receptors) interact with the compound.
Pathways: Explore signaling pathways affected by the compound.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H13Cl2N3O2S |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H13Cl2N3O2S/c1-12-2-4-13(5-3-12)20-25-22-27(26-20)21(28)19(30-22)11-15-7-9-18(29-15)16-8-6-14(23)10-17(16)24/h2-11H,1H3/b19-11+ |
InChI Key |
NAKGMNPVXIPYSG-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
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